molecular formula C22H25N3OS B5302073 4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE

4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE

Cat. No.: B5302073
M. Wt: 379.5 g/mol
InChI Key: OEMYVZZSAXLBMH-UHFFFAOYSA-N
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Description

4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE is a complex organic compound that features a thiazole ring, a piperazine moiety, and methoxy and methyl substituents on phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization. One common route involves the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole core. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using 4-(4-methoxyphenyl)piperazine as a key reagent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the phenyl rings can be oxidized to form corresponding hydroxyl and carboxyl derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission in the nervous system . This can help alleviate symptoms of neurological disorders like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the piperazine and thiazole moieties allows for diverse interactions with biological targets, making it a versatile compound for medicinal chemistry research .

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(4-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-17-3-5-18(6-4-17)22-23-19(16-27-22)15-24-11-13-25(14-12-24)20-7-9-21(26-2)10-8-20/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMYVZZSAXLBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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